molecular formula C19H18FN3O3S B11623921 (2Z)-2-[(3-fluorophenyl)imino]-N-(3-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-2-[(3-fluorophenyl)imino]-N-(3-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11623921
M. Wt: 387.4 g/mol
InChI Key: KCNVABCHNAWYPA-UHFFFAOYSA-N
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Description

The compound (2Z)-2-[(3-fluorophenyl)imino]-N-(3-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a thiazinane ring, which is a six-membered ring containing both sulfur and nitrogen atoms, and is substituted with fluorophenyl, methoxyphenyl, and carboxamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3-fluorophenyl)imino]-N-(3-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. One possible route includes the following steps:

    Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an amine.

    Introduction of Substituents: The fluorophenyl and methoxyphenyl groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.

    Formation of the Imino Group: The imino group can be formed through a condensation reaction between an amine and an aldehyde or ketone.

    Carboxamide Formation: The carboxamide group can be introduced through an amidation reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazinane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

    Substitution: The aromatic rings (fluorophenyl and methoxyphenyl) can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, (2Z)-2-[(3-fluorophenyl)imino]-N-(3-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide may exhibit biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties. Research into its pharmacological effects could lead to the development of new therapeutic agents.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3-fluorophenyl)imino]-N-(3-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(3-chlorophenyl)imino]-N-(3-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
  • (2Z)-2-[(3-bromophenyl)imino]-N-(3-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
  • (2Z)-2-[(3-methylphenyl)imino]-N-(3-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

Uniqueness

The uniqueness of (2Z)-2-[(3-fluorophenyl)imino]-N-(3-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide lies in the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it potentially more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C19H18FN3O3S

Molecular Weight

387.4 g/mol

IUPAC Name

2-(3-fluorophenyl)imino-N-(3-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C19H18FN3O3S/c1-23-17(24)11-16(18(25)21-14-7-4-8-15(10-14)26-2)27-19(23)22-13-6-3-5-12(20)9-13/h3-10,16H,11H2,1-2H3,(H,21,25)

InChI Key

KCNVABCHNAWYPA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(SC1=NC2=CC(=CC=C2)F)C(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

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